5-Methyl-6-propoxypyridin-3-amine

説明

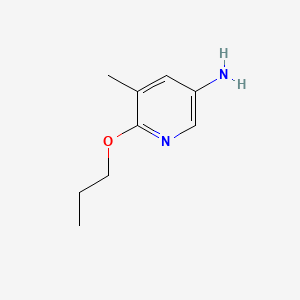

Structure

3D Structure

特性

IUPAC Name |

5-methyl-6-propoxypyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-3-4-12-9-7(2)5-8(10)6-11-9/h5-6H,3-4,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUKFIGVOXCZKFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC=C(C=C1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00734398 | |

| Record name | 5-Methyl-6-propoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00734398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250966-42-7 | |

| Record name | 5-Methyl-6-propoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00734398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Pyridine Scaffolds in Organic Synthesis

The pyridine (B92270) ring is a fundamental heterocyclic scaffold that is pervasive throughout organic chemistry. nih.gov This six-membered heteroaromatic ring, an isostere of benzene, is a constituent of numerous naturally occurring compounds, including alkaloids like nicotine, and essential biomolecules such as niacin (vitamin B3). nih.govresearchgate.net Its derivatives are not only common solvents but also have diverse applications as functional nanomaterials and important ligands for organometallic catalysts. nih.gov

In the realm of synthetic chemistry, the pyridine scaffold is one of the most extensively utilized structural motifs for the design and synthesis of new molecules. nih.gov Its unique electronic properties, solubility, and capacity for hydrogen bonding contribute to its widespread use. nih.gov The adaptability of the pyridine nucleus allows for straightforward conversion into a variety of functional derivatives, making it a versatile precursor for creating pharmacologically active organic compounds and agrochemicals. nih.govresearchgate.netaun.edu.eg The development of novel methods for the direct functionalization of pyridine C-H bonds continues to be an active area of research, further expanding its utility in constructing complex molecular frameworks.

Overview of Substituted Aminopyridines in Chemical Transformations

Substituted aminopyridines are a prominent class of nitrogen-containing heterocyclic compounds that have been studied extensively due to their utility in chemical synthesis. sciencepublishinggroup.com Aminopyridines exist in three isomeric forms (2-amino, 3-amino, and 4-amino), and their reactivity and applications are influenced by the position of the amino group and the nature of other substituents on the ring. sciencepublishinggroup.com These compounds are valuable synthetic targets and serve as crucial intermediates in a variety of chemical transformations. mdpi.com

The synthesis of substituted aminopyridines can be achieved through numerous methods. rsc.org One common approach involves the displacement of a leaving group, such as a methylsulfinyl group, from the pyridine (B92270) ring. nih.gov Multicomponent reactions (MCRs) have also gained significant attention as an efficient means to construct functionalized 2-aminopyridines from readily available starting materials, often under environmentally friendly conditions. mdpi.combohrium.com For instance, a catalyst-free, four-component reaction of acetophenone (B1666503) derivatives, malononitrile, aldehydes, and ammonium (B1175870) carbonate has been developed for the efficient synthesis of substituted 2-aminopyridines. mdpi.com

In terms of chemical transformations, substituted aminopyridines are versatile reactants. They are frequently used as ligands in inorganic and organometallic chemistry due to their chelating abilities. mdpi.comrsc.org The amino group can direct transition metal-catalyzed cross-coupling reactions, enabling the construction of N-heterocycles like indoles and carbazoles. rsc.org Furthermore, substituted aminopyridines can undergo cyclocondensation and ring-opening/recyclization reactions to yield more complex heterocyclic systems, such as 1,8-naphthyridines and other multi-substituted pyridines. organic-chemistry.orgrsc.org

Contextualization of 5 Methyl 6 Propoxypyridin 3 Amine Within Heterocyclic Chemistry

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. nih.govox.ac.uk For this compound, the primary disconnections involve the carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds attached to the pyridine core.

A logical retrosynthetic approach would prioritize the formation of the C-N bond as a key step, as numerous robust methods exist for this transformation. sioc-journal.cnslideshare.net This leads to a key intermediate, a halogenated 5-methyl-6-propoxypyridine. The propoxy group can be introduced via a nucleophilic substitution reaction on a corresponding dihalopyridine precursor.

Alternatively, a strategy involving the construction of the pyridine ring itself can be considered. nih.govresearchgate.net Multicomponent reactions, such as those involving enaminones and primary amines, offer a convergent approach to highly substituted pyridines. nih.govresearchgate.net However, for the specific substitution pattern of the target molecule, a functionalization approach on a pre-formed pyridine ring is generally more direct.

Palladium-Catalyzed Cross-Coupling Approaches for C-N Bond Formation

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent one of the most versatile and widely employed methods for the formation of C-N bonds in modern organic synthesis. wikipedia.orgrug.nl This approach is highly applicable to the synthesis of this compound from a corresponding 3-halo-5-methyl-6-propoxypyridine precursor.

Buchwald-Hartwig Amination Protocols

The Buchwald-Hartwig amination involves the palladium-catalyzed reaction of an aryl halide or triflate with an amine in the presence of a base. wikipedia.orgorganic-chemistry.org For the synthesis of the target compound, a 3-bromo or 3-chloro-5-methyl-6-propoxypyridine would serve as the electrophile, and ammonia (B1221849) or a protected ammonia equivalent would be the nucleophile. The reaction typically proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

Ligand Selection and Optimization in Catalytic Systems

The choice of phosphine (B1218219) ligand is critical for the success of the Buchwald-Hartwig amination, as it influences the stability and reactivity of the palladium catalyst. scispace.comacs.org For the amination of electron-rich and sterically hindered pyridines, bulky and electron-rich biaryl phosphine ligands are often employed. scispace.com Ligands such as XPhos, JohnPhos, and Josiphos-type ligands have demonstrated high efficacy in the amination of challenging substrates, including chloropyridines. scispace.comacs.orgnih.gov The use of bidentate phosphine ligands like BINAP and DPPF has also been shown to be effective, particularly in preventing the formation of inactive palladium dimers. wikipedia.org The selection of the optimal ligand often requires empirical screening to achieve the best yields and reaction rates.

| Ligand | Typical Substrate | Key Advantages |

|---|---|---|

| XPhos | Aryl chlorides, bromides | High reactivity for challenging substrates. scispace.com |

| JohnPhos | Aryl chlorides, bromides | Effective for coupling with a variety of amines. scispace.com |

| Josiphos | Heteroaryl chlorides | High turnover numbers and selectivity. nih.gov |

| BINAP | Aryl iodides, triflates | Good for primary amines, prevents catalyst deactivation. wikipedia.org |

Influence of Reaction Conditions (Temperature, Solvent, Base) on Yield and Selectivity

The outcome of a Buchwald-Hartwig amination is highly dependent on the reaction conditions.

Temperature: Typical reaction temperatures range from 80 to 110 °C. acs.orgwuxiapptec.com However, with highly active catalyst systems, reactions can sometimes be conducted at or near room temperature. acs.org Lowering the temperature can be beneficial for substrates with thermally sensitive functional groups. nih.gov

Solvent: A variety of aprotic solvents are commonly used, including toluene, dioxane, and THF. wuxiapptec.com The choice of solvent can affect the solubility of the reactants and the catalyst, thereby influencing the reaction rate. Chlorinated solvents and coordinating solvents like pyridine should generally be avoided as they can inhibit the catalyst. wuxiapptec.com

Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. wikipedia.org Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃) are frequently used. researchgate.netresearchgate.net The choice of base can be critical, especially for base-sensitive substrates, where a weaker base like potassium phosphate (B84403) (K₃PO₄) might be preferred, although this may require higher reaction temperatures. mdpi.com

| Parameter | Typical Range/Examples | Impact on Reaction |

|---|---|---|

| Temperature | Room Temperature to 120 °C | Affects reaction rate and potential side reactions. nih.gov |

| Solvent | Toluene, Dioxane, THF | Influences solubility and catalyst stability. wuxiapptec.com |

| Base | NaOtBu, Cs₂CO₃, K₃PO₄ | Crucial for amine deprotonation and catalyst turnover. lookchem.com |

Copper-Catalyzed Amination Procedures

Copper-catalyzed amination, often referred to as the Ullmann condensation or Goldberg reaction, provides a valuable alternative to palladium-based methods. lookchem.comorganic-chemistry.orgnih.gov This approach typically involves the reaction of an aryl halide with an amine in the presence of a copper catalyst and a base at elevated temperatures. organic-chemistry.org While classical Ullmann conditions often require harsh conditions, modern protocols have been developed that proceed under milder conditions, sometimes even without a ligand. researchgate.net For the synthesis of this compound, a 3-iodo or 3-bromo-5-methyl-6-propoxypyridine would be the preferred substrate due to the higher reactivity of iodo- and bromopyridines in copper-catalyzed reactions. nih.gov The use of ligands such as 1,10-phenanthroline (B135089) can significantly improve the efficiency of these couplings. mdpi.com

Classical Amination Methods

Before the advent of transition-metal catalysis, classical methods were the primary means of introducing an amino group onto a pyridine ring.

One such method is the Chichibabin reaction , which involves the direct amination of pyridines using sodium amide (NaNH₂) in a solvent like liquid ammonia or xylene. wikipedia.orgslideshare.net This reaction proceeds via a nucleophilic addition-elimination mechanism where a hydride ion is eliminated. wikipedia.orgmyttex.net However, the Chichibabin reaction typically occurs at the C2 or C6 positions and is generally not suitable for introducing an amino group at the C3 position of a pyridine ring. myttex.net

Another classical approach is nucleophilic aromatic substitution (SNAr) . chemistryviews.orgchemrxiv.org This reaction requires a pyridine ring activated by electron-withdrawing groups and a good leaving group, such as a halide. chemistryviews.orgnih.gov For the synthesis of the target compound, a precursor like 3-halo-5-methyl-6-propoxy-2-nitropyridine could potentially undergo SNAr with an amine, followed by reduction of the nitro group. However, the synthesis of such a highly substituted and specifically functionalized precursor can be challenging. More recent developments have shown that activation of the pyridine ring can also be achieved by forming N-pyridinium salts, allowing for milder SNAr conditions. chemistryviews.orgacs.org A simple, catalyst-free synthesis of aminopyridines has also been reported by reacting chloropyridines with amides under reflux conditions. scielo.br

An in-depth examination of the synthetic approaches for producing this compound reveals a variety of strategic pathways. The methodologies for constructing this specific polysubstituted pyridine nucleus are governed by the principles of regioselectivity and the sequential introduction of functional groups. This article explores established and potential synthetic routes, including reductive amination and nitration-reduction sequences, as well as strategies for etherification and the regioselective functionalization of the pyridine core. Furthermore, the application of green chemistry principles to these syntheses is considered, focusing on efficiency and environmental impact.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

To fully assign the structure of 5-Methyl-6-propoxypyridin-3-amine, a suite of NMR experiments would be necessary.

¹H NMR: Would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR: Would reveal the number of unique carbon environments.

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment would differentiate between CH, CH₂, and CH₃ groups.

COSY (Correlation Spectroscopy): Would identify protons that are coupled to each other, typically on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): Would show direct one-bond correlations between protons and the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would indicate which protons are close to each other in space, providing insights into the molecule's three-dimensional structure.

Hypothetical ¹H and ¹³C NMR Data:

Without experimental data, we can predict the expected signals based on the structure of this compound.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H (position 2 or 4) | Aromatic region (δ 6.5-8.5) | Aromatic region (δ 100-150) |

| Pyridine-H (position 2 or 4) | Aromatic region (δ 6.5-8.5) | Aromatic region (δ 100-150) |

| NH₂ | Broad singlet, variable shift | - |

| O-CH₂ (propoxy) | Triplet, δ ~4.0-4.5 | δ ~60-70 |

| CH₂ (propoxy) | Sextet, δ ~1.7-2.0 | δ ~20-30 |

| CH₃ (propoxy) | Triplet, δ ~0.9-1.2 | δ ~10-15 |

| CH₃ (pyridine) | Singlet, δ ~2.0-2.5 | δ ~15-25 |

This table is a generalized prediction and actual experimental values may vary.

Dynamic NMR studies could provide information about the rotational barriers of the propoxy group and the amine group. By acquiring NMR spectra at different temperatures, it might be possible to observe the coalescence of signals, which can be used to calculate the energy barriers for these conformational changes. No such studies have been reported for this compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

HRMS is essential for determining the exact molecular formula of a compound by measuring its mass to a very high degree of accuracy. For this compound (C₉H₁₄N₂O), the expected exact mass would be calculated and compared to the experimental value. This technique would also reveal the fragmentation pattern of the molecule, which can provide further structural clues. Specific HRMS data for this compound is not currently available in the literature.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization and Bond Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing the vibrations of its bonds.

IR Spectroscopy: Would be expected to show characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the alkyl and aromatic groups (around 2850-3100 cm⁻¹), C=C and C=N stretching of the pyridine (B92270) ring (around 1400-1600 cm⁻¹), and C-O stretching of the propoxy group (around 1000-1300 cm⁻¹).

No experimental IR or Raman spectra for this compound have been published.

X-ray Crystallography for Definitive Solid-State Structure Determination

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the most definitive structural information, including bond lengths, bond angles, and the three-dimensional packing of the molecules in the solid state. While the Protein Data Bank contains entries for complexes with derivatives of this compound, no crystal structure for the parent amine has been reported.

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the spectrum would likely show absorptions in the ultraviolet region corresponding to π-π* transitions of the pyridine ring. The position and intensity of these absorptions would be influenced by the methyl, propoxy, and amino substituents. No specific UV-Vis spectral data for this compound is publicly available.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution, molecular energy, and geometry.

Density Functional Theory (DFT) is a powerful and widely used computational method that determines the electronic structure of a molecule by modeling its electron density. researchgate.net For a molecule like 5-Methyl-6-propoxypyridin-3-amine, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to find the most stable three-dimensional arrangement of its atoms—its optimized geometry. derpharmachemica.comtandfonline.com This process involves minimizing the total energy of the molecule with respect to the positions of its nuclei.

The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, in related aminopyridine derivatives, the C-N bond lengths in the pyridine (B92270) ring and the exocyclic amino group are sensitive to the electronic effects of other substituents. derpharmachemica.com The propoxy group's orientation relative to the pyridine ring would also be a critical outcome of geometry optimization.

Systematic studies on para-substituted pyridine complexes have shown that the nature of the substituent significantly influences bond characteristics. ijnc.ir For this compound, the electron-donating nature of the methyl, propoxy, and amino groups would be expected to influence the electronic properties of the pyridine ring.

| Parameter | Typical Value | Significance for this compound |

|---|---|---|

| C-N (ring) Bond Length | 1.33-1.38 Å | Indicates the degree of electron delocalization within the pyridine ring. |

| C-NH2 Bond Length | ~1.39 Å | Reflects the interaction between the amino group's lone pair and the pyridine π-system. |

| C-O (propoxy) Bond Length | ~1.37 Å | Characterizes the ether linkage. |

| Pyridine Ring Angles | ~120° | Deviations from 120° can indicate ring strain or substituent effects. |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. researchgate.net Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a higher level of accuracy for electronic structure characterization compared to DFT, albeit at a greater computational cost. acs.org

For this compound, ab initio calculations would be used to obtain highly accurate energies, which are crucial for determining the relative stabilities of different conformations or isomers. univie.ac.at These methods are also employed to calculate properties like ionization potentials and electron affinities with high precision. Studies on aminopyridine self-association have utilized ab initio methods to elucidate the structures of dimers, a process relevant to understanding intermolecular interactions. researchgate.net

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can aid in the identification and characterization of a compound.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. tandfonline.com For this compound, calculations would predict distinct signals for the methyl, propoxy, and aromatic protons and carbons, which could be compared with experimental data for structural validation. mdpi.com

IR Spectroscopy: The calculation of harmonic vibrational frequencies using DFT helps in assigning the peaks observed in an experimental infrared (IR) spectrum. derpharmachemica.com Key vibrational modes for this molecule would include N-H stretching of the amino group, C-H stretching of the methyl and propoxy groups, C-O stretching of the ether linkage, and various stretching and bending modes of the pyridine ring.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). mdpi.com The calculations would reveal the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, which for this molecule would likely involve π-π* transitions within the aromatic system.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule towards electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing regions of varying electrostatic potential.

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): These regions, rich in electrons, are susceptible to electrophilic attack. The nitrogen atom of the pyridine ring and the oxygen atom of the propoxy group are predicted to be the most electron-rich sites. nih.govresearchgate.net The amino group's nitrogen would also exhibit negative potential.

Positive Potential (Blue): These areas, which are electron-deficient, are prone to nucleophilic attack. The hydrogen atoms of the amino group and the protons on the carbon atoms adjacent to the electronegative nitrogen and oxygen atoms would likely show positive potential. researchgate.net

MEP analysis of substituted pyridines has demonstrated that electron-donating groups, such as the amino and propoxy groups in the target molecule, increase the negative electrostatic potential on the ring nitrogen, enhancing its basicity and nucleophilicity. nih.govnih.gov

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

|---|---|---|

| Pyridine Nitrogen | Strongly Negative | Primary site for protonation and electrophilic attack. |

| Amino Group Nitrogen | Negative | Site for hydrogen bonding and potential electrophilic attack. |

| Propoxy Group Oxygen | Negative | Site for hydrogen bonding and electrophilic interaction. |

| Amino Group Hydrogens | Positive | Hydrogen bond donor sites. |

| Aromatic Hydrogens | Slightly Positive | Potential sites for weak interactions. |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. bohrium.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions.

HOMO: The HOMO represents the orbital from which an electron is most easily removed. For this compound, the HOMO is expected to be primarily localized on the electron-rich aminopyridine ring, indicating its role as an electron donor in reactions. nih.gov

LUMO: The LUMO is the orbital that most readily accepts an electron. The distribution of the LUMO will indicate the sites most susceptible to nucleophilic attack. nih.gov

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

In studies of aminopyridine derivatives, it has been shown that the introduction of electron-donating groups raises the energy of the HOMO and generally leads to a smaller HOMO-LUMO gap, thereby increasing the molecule's reactivity. rsc.org

| Compound Type | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |

|---|---|---|---|

| Aminopyridine Derivative | -6.260 | -0.552 | 5.708 |

| Pyridine-3-carbonitrile Derivative | -6.89 | -2.21 | 4.68 |

Data adapted from studies on related pyridine derivatives. researchgate.netnih.gov

Conformational Analysis and Energetic Profiles of Isomers

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary focus of conformational analysis would be the rotation around the C-O bond of the propoxy group and the C-N bond of the amino group.

Computational methods can be used to calculate the energy of the molecule as a function of these dihedral angles, generating a potential energy surface. nih.gov The minima on this surface correspond to stable conformers, while the maxima represent transition states between them. Studies on alkoxy pyridines have shown that there are often distinct, low-energy conformations that are preferred. researchgate.net The conformational preferences in alkyl-substituted pyridines can be influenced by stabilizing interactions between the alkyl group and the ring nitrogen. colostate.edu

For this compound, it is likely that the most stable conformer would balance steric hindrance between the propoxy group and the adjacent methyl group with any favorable electronic interactions. Ab initio calculations on isomers of copper(II) complexes with 4-aminopyridine (B3432731) have successfully explained their relative stabilities based on energetic differences. univie.ac.at A similar approach would be invaluable for understanding the conformational landscape of the title compound.

Mechanistic Investigations of Synthetic Transformations using Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate the mechanisms of chemical reactions. For a substituted pyridine like this compound, computational studies could offer deep insights into its synthesis and subsequent transformations.

Research on the synthesis of other substituted pyridines has demonstrated the utility of computational methods. For instance, the mechanism of forming the pyridine ring itself, such as through the Bohlmann-Rahtz pyridine synthesis, involves complex intermediates and transition states that can be modeled. organic-chemistry.org This synthesis route involves the condensation of enamines with ethynylketones, leading to an aminodiene intermediate which then cyclizes. organic-chemistry.org Computational analysis can map out the energy landscape of such reactions, identifying the most favorable pathways and the structures of transient species.

Another example is the inverse electron-demand hetero-Diels-Alder reaction of isoxazoles with enamines to produce substituted pyridines. nsf.govrsc.org Computational studies on this transformation have shown that a Lewis acid catalyst like TiCl₄ can lower the activation energy for the initial [4+2] cycloaddition and subsequent ring-opening steps. nsf.gov These studies often involve calculating the geometries and energies of reactants, transition states, and products to construct a detailed reaction profile.

For a molecule like this compound, DFT calculations could be employed to investigate various synthetic routes. A hypothetical study could compare different methods for introducing the propoxy, methyl, and amine groups onto the pyridine core. The table below illustrates the type of data that could be generated from such a computational investigation, comparing the calculated activation energies for a key reaction step in different synthetic pathways.

Table 1: Illustrative DFT-Calculated Activation Energies for a Hypothetical Synthetic Step in the Formation of Substituted Pyridines

| Reaction Pathway | Catalyst | Solvent | Calculated Activation Energy (kcal/mol) |

| Buchwald-Hartwig Amination | Pd(OAc)₂ / XPhos | Toluene | 18.5 |

| SNAr Reaction | K₂CO₃ | DMSO | 25.2 |

| Chichibabin Amination | NaNH₂ | Liquid NH₃ | 30.8 |

Note: The data in this table is hypothetical and serves to illustrate the potential output of a computational study. It does not represent actual experimental or calculated values for the synthesis of this compound.

Furthermore, computational models can predict how substituents influence reactivity. For this compound, the electron-donating nature of the amino and propoxy groups and the weakly donating methyl group would significantly affect the electron density of the pyridine ring, influencing its susceptibility to electrophilic or nucleophilic attack. youtube.com DFT calculations can quantify these electronic effects, predicting the most likely sites for further functionalization.

In Silico Screening for Materials Science Applications (e.g., organic semiconductors, dyes)

The electronic and photophysical properties of organic molecules are central to their application in materials science, for instance, as organic semiconductors or fluorescent dyes. In silico screening, using computational methods, allows for the rapid evaluation of a large number of candidate molecules for specific applications, saving significant time and resources compared to experimental synthesis and characterization.

Nitrogen-containing heterocyclic compounds, including pyridine derivatives, are of great interest for applications in organic electronics due to their tunable electronic properties. researchgate.netnih.gov Theoretical studies on various pyridine and bipyridine derivatives have shown that their frontier molecular orbitals (HOMO and LUMO) and the resulting energy gap can be finely tuned by altering the substitution pattern. mdpi.comresearchgate.net These calculations are crucial for designing new materials for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

For this compound, computational methods could predict its potential as a building block for advanced materials. Key properties that would be investigated include:

Frontier Molecular Orbital Energies (HOMO/LUMO): These determine the charge injection and transport properties of a material. A lower LUMO energy level is often desirable for n-type semiconductors to ensure stability and efficient electron injection. nih.gov

Reorganization Energy: This parameter quantifies the geometric relaxation of a molecule upon gaining or losing an electron and is a critical factor in determining charge mobility. Lower reorganization energies are generally preferred for efficient charge transport.

Electronic Absorption and Emission Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the UV-Vis absorption and emission spectra of a molecule, which is essential for applications such as dyes and OLEDs. bohrium.com

The following table provides an illustrative example of how the calculated electronic properties of this compound might compare to a known organic semiconductor material.

Table 2: Illustrative Calculated Electronic Properties for Materials Science Applications

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Max. Absorption Wavelength (nm) |

| This compound (Hypothetical) | -5.20 | -1.15 | 4.05 | 310 |

| Perylene (B46583) Diimide Derivative (Example) | -6.50 | -3.80 | 2.70 | 490 |

Note: The data for this compound is hypothetical. The values for the perylene diimide derivative are representative of known n-type organic semiconductors.

By systematically modifying the structure of this compound in silico (e.g., by extending the π-system or introducing different functional groups) and calculating the resulting properties, researchers could design novel materials with optimized characteristics for specific electronic or optical applications. researchgate.nettandfonline.com This computational pre-screening is a cornerstone of modern materials discovery. tandfonline.com

Conclusion and Future Research Perspectives

Summary of Current Academic Knowledge on 5-Methyl-6-propoxypyridin-3-amine

This compound is a substituted aminopyridine derivative. Its fundamental chemical and physical properties are cataloged in various chemical supplier databases, which provide a baseline for its identity. Limited specific research on this exact compound is publicly available; however, its structural motifs are common in various fields of chemical research.

The synthesis of similar structures, such as N-(2-chlorophenyl)-6-propoxypyridin-3-amine, has been achieved through a palladium-catalyzed Buchwald-Hartwig coupling reaction. This involves the reaction of 5-bromo-2-propoxypyridine (B1292393) with an appropriate amine in the presence of a palladium catalyst and a phosphine (B1218219) ligand like X-Phos. nih.govrsc.org This methodology is a powerful tool for forming carbon-nitrogen bonds. nih.gov

Structurally related aminopyridines are recognized for their utility as intermediates in the synthesis of more complex molecules and have been investigated for various applications. For instance, derivatives of 6-propoxypyridin-3-amine (B3053211) are used in the creation of specialty chemicals and materials. The broader class of aminopyridines serves as a scaffold in the development of aza- and carbocyclic β-carbolines. nih.govrsc.org

Basic physicochemical data for this compound can be found in chemical catalogs, which are essential for its handling and use in a laboratory setting. fluorochem.co.uk

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1250966-42-7 | fluorochem.co.uk |

| IUPAC Name | This compound | fluorochem.co.uk |

| Molecular Formula | C₉H₁₄N₂O | fluorochem.co.uk |

| InChI Key | KUKFIGVOXCZKFW-UHFFFAOYSA-N | fluorochem.co.uk |

| Canonical SMILES | CCCOc1ncc(N)cc1C | fluorochem.co.uk |

Identification of Unexplored Synthetic Avenues and Methodologies

While palladium-catalyzed cross-coupling reactions represent a robust method for the synthesis of substituted aminopyridines, several modern synthetic strategies remain largely unexplored for the specific synthesis of this compound.

Late-Stage C-H Functionalization: Direct C-H functionalization of a pre-existing 6-propoxypyridin-3-amine scaffold could provide a more atom-economical approach to introduce the methyl group. This would avoid the need for pre-functionalized starting materials. Research into regioselective C-H methylation of aminopyridines could yield more efficient synthetic routes.

Flow Chemistry: The synthesis of aminopyridine derivatives can be optimized using flow chemistry. This technique allows for precise control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to higher yields, improved safety, and easier scalability compared to traditional batch methods.

Multicomponent Reactions (MCRs): The development of novel multicomponent reactions could provide a direct and efficient one-pot synthesis of polysubstituted pyridines like this compound from simple, readily available starting materials. nih.govresearchgate.net For example, a reaction involving an enaminone, malononitrile, and a primary amine has been shown to produce 2-aminopyridine (B139424) derivatives under solvent-free conditions. nih.gov

Novel Catalytic Systems: Exploring alternative catalysts to the standard palladium-based systems could lead to more cost-effective and environmentally friendly synthetic methods. For instance, copper-catalyzed reactions, such as the Goldberg reaction, have been successfully used for the synthesis of 2-alkyl(aryl)aminopyridines from 2-bromopyridine. mdpi.com

Prospects for Novel Non-Biological Applications

The structural features of this compound, namely the electron-donating amino and propoxy groups on the pyridine (B92270) ring, suggest potential for several non-biological applications.

Organocatalysis: Substituted pyridines, particularly those with strong electron-donating groups like dialkylamino groups, are known to be highly effective nucleophilic catalysts in acylation and other organic transformations. researchgate.net The electronic properties of this compound make it a candidate for investigation as an organocatalyst, potentially offering a more tunable and accessible alternative to commonly used catalysts like 4-dimethylaminopyridine (B28879) (DMAP).

Materials Science: Pyridine-based ligands are integral in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The nitrogen atom of the pyridine ring and the exocyclic amino group of this compound can act as coordination sites for metal ions, leading to the formation of novel materials with interesting structural and electronic properties. These materials could find applications in gas storage, separation, or catalysis.

Corrosion Inhibition: Aminopyridine derivatives have been studied as corrosion inhibitors for various metals and alloys. The lone pair of electrons on the nitrogen atoms and the π-electrons of the pyridine ring can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. The specific substitution pattern of this compound may offer enhanced performance in this application.

Integration of Advanced Computational and Experimental Approaches for Future Studies

To accelerate the exploration of this compound and its derivatives, a synergistic approach combining computational modeling and advanced experimental techniques is crucial.

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic properties of the molecule, including its molecular electrostatic potential, frontier molecular orbitals, and reactivity indices. nih.govmdpi.com This information can guide the rational design of new synthetic routes and help to understand its potential as a catalyst or ligand. researchgate.net Computational studies can also predict spectroscopic signatures (e.g., NMR chemical shifts), aiding in the characterization of newly synthesized compounds. jneonatalsurg.com

High-Throughput Experimentation (HTE): For exploring its catalytic activity or its use in materials synthesis, high-throughput screening techniques can be utilized. This would allow for the rapid evaluation of a wide range of reaction conditions, catalysts, and substrates, significantly accelerating the discovery of optimal protocols.

Advanced Spectroscopic and Analytical Techniques: A detailed investigation of the compound's properties would benefit from advanced analytical methods. This includes two-dimensional NMR techniques for unambiguous structure elucidation, X-ray crystallography to determine its solid-state structure, and techniques like cyclic voltammetry to probe its electrochemical properties, which is particularly relevant for its potential use in electronic materials or as a redox-active ligand.

By integrating these advanced approaches, a more comprehensive understanding of the fundamental properties and potential applications of this compound can be achieved, paving the way for its rational utilization in various fields of chemical science.

Q & A

Q. What are the established synthetic methodologies for 5-Methyl-6-propoxypyridin-3-amine, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step reactions, such as nucleophilic substitution or condensation with aldehydes. For analogous pyridine derivatives, refluxing an amine with an aryl aldehyde in absolute ethanol for 8–10 hours is common, with yields influenced by temperature control (80–100°C) and reaction time optimization . Purification via column chromatography or recrystallization is critical, with yields typically ranging from 40–65% depending on substituent reactivity .

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

Q. How can researchers verify the structural integrity of this compound during synthesis?

Combine thin-layer chromatography (TLC) for real-time reaction monitoring with X-ray crystallography (using SHELXL for refinement) to resolve bond-length discrepancies and thermal motion parameters . For example:

| Parameter | Experimental (X-ray) | Computational (DFT) | Tolerance |

|---|---|---|---|

| C-O Bond Length | 1.42 Å | 1.38 Å | ±0.03 Å |

Advanced Research Questions

Q. How can contradictions between spectroscopic and computational data be resolved?

Discrepancies >0.05 Å in bond lengths/angles require re-examining hydrogen bonding or disorder modeling in SHELXL. Cross-validate NMR data with DFT-predicted chemical shifts to identify misassignments .

Q. What strategies optimize regioselectivity in functionalizing the pyridine ring?

Q. How should degradation during storage be mitigated?

Store under argon at –20°C in amber vials, with <5% degradation over 6 months. Lyophilize aqueous solutions and validate stability via HPLC (C18 column, acetonitrile/water gradient) .

Q. What computational approaches predict the bioactivity of derivatives?

- Molecular docking (AutoDock Vina) to identify kinase targets.

- QSAR modeling : Correlate logP (<2.5) with blood-brain barrier penetration.

- MD simulations (AMBER): Assess binding stability over 100 ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。